

(RS)-(Tetrazol-5-yl)glycine CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: (RS)-(Tetrazol-5-yl)glycine

Cat. No.: B1683113

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(RS)-(Tetrazol-5-yl)glycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(RS)-(Tetrazol-5-yl)glycine**, a potent N-methyl-D-aspartate (NMDA) receptor agonist. The document details its chemical identity, physicochemical properties, and biological activity, supported by experimental data and protocols.

Core Compound Identification

Identifier	Value
Compound Name	(RS)-(Tetrazol-5-yl)glycine
Synonyms	(tetrazol-5-yl)glycine, tet-glycine, amino(2H-tetrazol-5-yl)acetic acid, 5-tetrazolyl-glycine, LY285265
CAS Number	138199-51-6[1][2]
IUPAC Name	2-amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid[3]
Alternative IUPAC Name	(RS)-Amino(1H-tetrazol-5-yl)acetic acid[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of **(RS)-(Tetrazol-5-yl)glycine** is presented below.

Property	Value	Source
Molecular Formula	C3H5N5O2	[1]
Molecular Weight	143.1 g/mol	[1]
Appearance	Solid / Powder	[2] [6]
Purity	≥98% (HPLC)	
Solubility	Soluble to 50 mM in water	[2]
Storage	Store at room temperature or desiccate at -20°C	[2]

Biological Activity and In Vitro Data

(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective NMDA receptor agonist, demonstrating significantly greater activity than NMDA itself.[\[1\]](#)[\[4\]](#)

Radioligand Binding Assays

Assay Target	Radioligand	IC50 (nM)	Tissue Source
NMDA Receptor	[3H]CGS19755	98	Rat brain membranes
NMDA Receptor	[3H]glutamate	36	Rat brain membranes

Data sourced from Cayman Chemical product information sheet.[\[6\]](#)

Experimental Protocols

In Vitro: Induction of Depolarization in Rat Cortical Slices

This protocol is based on methodologies suggested by the observed biological activity of **(RS)-(Tetrazol-5-yl)glycine**.

- Tissue Preparation: Prepare acute coronal or sagittal brain slices (300-400 µm thickness) from adult rats containing the cortical region.
- Incubation: Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
- Drug Application: After a stable baseline recording is established, **(RS)-(Tetrazol-5-yl)glycine** is bath-applied to the slices at various concentrations.
- Electrophysiological Recording: Extracellular field potentials or intracellular membrane potentials are recorded from cortical neurons to measure changes in depolarization.
- Antagonist Application: To confirm NMDA receptor specificity, the experiment can be repeated in the presence of a selective NMDA receptor antagonist, such as LY233053, which has been shown to block the depolarization induced by **(RS)-(Tetrazol-5-yl)glycine**.^{[2][6]}

In Vivo: Assessment of Convulsant Activity in Neonatal Rats

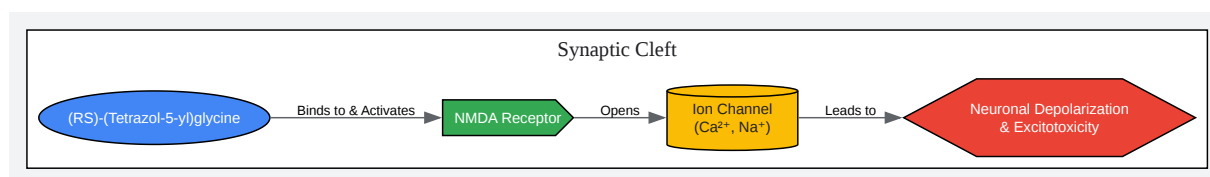
This protocol is derived from in vivo studies demonstrating the potent convulsant effects of **(RS)-(Tetrazol-5-yl)glycine**.

- Animal Model: Neonatal rats (e.g., postnatal day 7-10) are used for the study.
- Drug Administration: **(RS)-(Tetrazol-5-yl)glycine** is administered via intraperitoneal (i.p.) injection.
- Dose-Response Analysis: A range of doses is administered to different groups of animals to determine the median effective dose (ED₅₀) required to induce convulsive seizures. The reported ED₅₀ for this effect is 0.071 mg/kg.^{[2][6]}
- Behavioral Observation: Animals are observed for a defined period post-injection for the onset, duration, and severity of convulsive behaviors.

- Antagonist Confirmation: To verify the involvement of NMDA receptors, a separate cohort of animals can be pre-treated with a competitive or non-competitive NMDA receptor antagonist before the administration of **(RS)-(Tetrazol-5-yl)glycine** to assess the antagonism of the convulsive effects.[2]

Mechanism of Action: NMDA Receptor Agonism

The primary mechanism of action for **(RS)-(Tetrazol-5-yl)glycine** is its function as a potent agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.

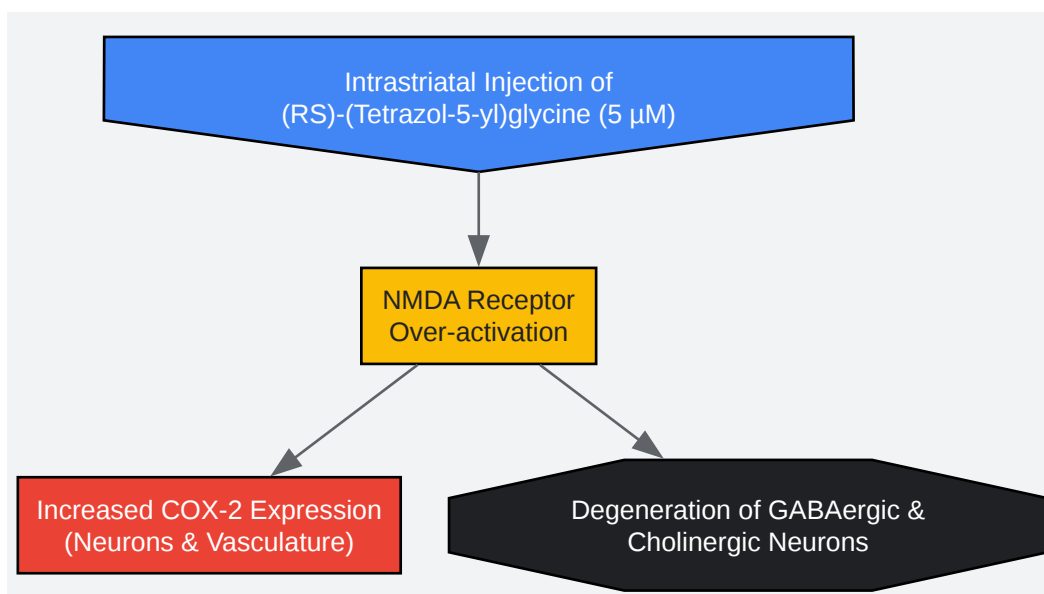


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Caption: Agonistic action of **(RS)-(Tetrazol-5-yl)glycine** on the NMDA receptor.

In Vivo Excitotoxicity

Intrastriatal injection of **(RS)-(Tetrazol-5-yl)glycine** has been shown to induce excitotoxic lesions, leading to the degeneration of GABAergic and cholinergic neurons.[6] This is a critical consideration for in vivo applications and highlights its utility as a tool for studying excitotoxicity-mediated neuronal injury. A study by An et al. (2014) demonstrated that a 5 μ M intrastriatal injection of tetrazolyl glycine increases the expression of cyclooxygenase-2 (COX-2) in both striatal neurons and nearby vasculature in a mouse model of excitotoxicity.[6]



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Caption: Experimental workflow for inducing excitotoxicity with **(RS)-(Tetrazol-5-yl)glycine**.

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